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Compound of Interest

Compound Name: XST-14

Cat. No.: B8146248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the selectivity profile and mechanism of

action for XST-14, a potent and highly selective inhibitor of Unc-51 Like Autophagy Activating

Kinase 1 (ULK1). The information is compiled from in vitro and in vivo studies to guide further

research and development.

Executive Summary
XST-14 is a small molecule inhibitor identified through structure-based virtual screening as a

competitive and highly selective inhibitor of ULK1, a key serine/threonine kinase initiating the

autophagy pathway.[1][2][3][4] It demonstrates potent anti-tumor effects, particularly in

hepatocellular carcinoma (HCC), by inducing apoptosis and inhibiting autophagy, a critical

survival mechanism for cancer cells.[1][5][6] XST-14 acts synergistically with other

chemotherapeutic agents like sorafenib to suppress HCC progression.[5][6][7] Its favorable

pharmacokinetic properties and tolerability in animal models underscore its potential as a

therapeutic candidate.[5][6][7]

Kinase Selectivity Profile
The selectivity of XST-14 has been primarily characterized through broad kinase screening

panels. An in vitro binding assay screening XST-14 at a 5 µM concentration against a panel of

403 kinases revealed that it inhibited only six kinases by more than 75%.[5][7] Subsequent 10-
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point titration experiments established the half-maximal inhibitory concentration (IC₅₀) for these

and other key kinases, confirming XST-14's high selectivity for ULK1.[1][5]

Table 1: IC₅₀ Values of XST-14 Against a Panel of Kinases

Target Kinase IC₅₀ (nM) Kinase Family Notes

ULK1
13.6[1][5][8] /
26.6[1][2][3]

Serine/Threonine

Primary target.
Conflicting IC₅₀
values reported
across different
assays.

CAMK2A 66.3[1][5][8] Serine/Threonine Off-target

ULK2 70.9[1][5][8] Serine/Threonine ULK1 Homolog

ACVR1/ALK2 183.8[1][5][8] Serine/Threonine Off-target

MAPK14/p38 alpha 283.9[1][5][8] Serine/Threonine Off-target

MAP2K1/MEK1 721.8[1][5][8] Serine/Threonine Off-target

| TGFBR2 | 809.3[1][5][8] | Serine/Threonine | Off-target |

Data sourced from SelectScreen Kinase Profiling Services.[5]

Mechanism of Action
XST-14 functions as an ATP-competitive inhibitor of ULK1 kinase activity.[1][2] By binding to the

kinase domain of ULK1, it blocks the autophosphorylation of ULK1 and the subsequent

phosphorylation of downstream substrates essential for the formation of the autophagosome.

[1][2][3] This disruption of the autophagy pathway leads to the accumulation of cellular stress

and ultimately triggers apoptosis in cancer cells.[1][6][7]

The primary mechanism involves the direct inhibition of the ULK1 complex, which is a

cornerstone of autophagy initiation. This blockade prevents the phosphorylation of key

downstream components like Beclin-1 (BECN1) and PIK3C3, disrupting the formation of the

Class III PI3K complex and halting autophagosome nucleation.[1][4][9] The inhibition of the
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conversion of LC3-I to its lipidated form, LC3-II, serves as a direct cellular indicator of this

blockade.[1][4][9]
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Caption: XST-14 inhibits the ULK1 complex, blocking autophagy and promoting apoptosis.

In cancer cells, particularly HCC, basal autophagy is a pro-survival mechanism. By inhibiting

this process, XST-14 induces cellular stress that culminates in programmed cell death.[1][3]
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Studies show that treatment with XST-14 leads to a significant increase in apoptotic markers in

HepG2 and primary human HCC cells.[1][7]
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Caption: Logical flow of XST-14 action from ULK1 inhibition to apoptosis induction.

Experimental Protocols
The characterization of XST-14's selectivity and mechanism involved several key experimental

methodologies.
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This assay is fundamental to determining the IC₅₀ values and the selectivity profile of the

inhibitor.

Objective: To quantify the inhibitory potency of XST-14 against a panel of purified kinases.

General Protocol:

Assay Platform: A service like the SelectScreen Kinase Profiling (Thermo Fisher) is

typically used, which employs ATP-site competition binding assays.[5]

Reagents: Purified recombinant kinase, a proprietary kinase-specific ligand, and XST-14
at various concentrations.

Procedure: The kinase is incubated with the ligand and varying concentrations of XST-14.

The amount of ligand bound to the kinase is measured. The displacement of the ligand by

XST-14 indicates inhibitory activity.

Data Analysis: The results are expressed as the percentage of remaining kinase activity

relative to a vehicle control. IC₅₀ values are calculated by fitting the dose-response data to

a sigmoidal curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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